Accelerated Alkylation Kinetics Due to Enhanced Alpha-Proton Acidity
The presence of a single ethyl group at the C2 position of diethyl ethylmalonate significantly enhances the acidity of the remaining α-proton relative to unsubstituted diethyl malonate. This is a fundamental thermodynamic driver for more efficient enolate formation. Specifically, the introduction of an ethyl group increases the equilibrium acidity by 2.4 pKHA units compared to diethyl malonate [1]. This increased acidity translates directly to more complete deprotonation under milder basic conditions, accelerating the rate of subsequent alkylation reactions.
| Evidence Dimension | Equilibrium Acidity (pKHA) of α-proton |
|---|---|
| Target Compound Data | pKHA increase of +2.4 units relative to baseline |
| Comparator Or Baseline | Diethyl malonate (CAS 105-53-3) with baseline pKHA (increase of 0) |
| Quantified Difference | ΔpKHA = +2.4 units |
| Conditions | Equilibrium acidity measurement in solution |
Why This Matters
Faster, more complete enolate formation under milder conditions improves alkylation yields and reduces byproduct formation, a key factor for cost-effective large-scale synthesis.
- [1] NSTL回溯数据服务平台. (n.d.). Introduction of methyl, ethyl, isopropyl and tert-butyl groups into the 2-position of diethyl malonate caused the equilibrium acidities to increase by 2.0, 2.4, 3.8 and 8.0 pKHA units, respectively. Retrieved from https://archive.nstl.gov.cn/ View Source
